Stannane, tributyl[(phenylmethoxy)methyl]-
Overview
Description
Stannane, tributyl[(phenylmethoxy)methyl]-: is an organotin compound with the molecular formula C20H36OSn. It is a derivative of stannane, where three butyl groups and one phenylmethoxy group are attached to the tin atom. This compound is used in various organic synthesis reactions due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of stannane, tributyl[(phenylmethoxy)methyl]- typically begins with benzylchloromethyl ether and tributyltinlithium.
Reaction Conditions: The reaction involves the nucleophilic substitution of the benzylchloromethyl ether by tributyltinlithium, resulting in the formation of the desired stannane compound.
Industrial Production Methods: While specific industrial production methods for stannane, tributyl[(phenylmethoxy)methyl]- are not widely documented, the general approach involves large-scale synthesis using similar starting materials and reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Reduction Reactions: Stannane, tributyl[(phenylmethoxy)methyl]- can participate in reduction reactions, where it acts as a reducing agent.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the phenylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Reducing Agents: Common reducing agents used with this compound include lithium aluminum hydride and sodium borohydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products:
Scientific Research Applications
Chemistry: Stannane, tributyl[(phenylmethoxy)methyl]- is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the synthesis of various organotin compounds, which are employed as stabilizers in polyvinyl chloride (PVC) production and as catalysts in polymerization reactions .
Mechanism of Action
The mechanism of action of stannane, tributyl[(phenylmethoxy)methyl]- involves its ability to act as a nucleophile or reducing agent. The tin atom in the compound can form stable bonds with various electrophiles, facilitating nucleophilic substitution reactions . Additionally, the compound can donate hydride ions in reduction reactions, leading to the formation of reduced products .
Comparison with Similar Compounds
Tributyl[(methoxymethoxy)methyl]stannane: This compound is similar in structure but contains a methoxymethoxy group instead of a phenylmethoxy group.
Tributyltin hydride: This compound is a simpler organotin hydride used in radical reactions.
Uniqueness: Stannane, tributyl[(phenylmethoxy)methyl]- is unique due to the presence of the phenylmethoxy group, which imparts distinct reactivity and stability compared to other organotin compounds . This makes it particularly useful in specific organic synthesis applications where selective reactivity is required.
Properties
IUPAC Name |
tributyl(phenylmethoxymethyl)stannane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O.3C4H9.Sn/c1-9-7-8-5-3-2-4-6-8;3*1-3-4-2;/h2-6H,1,7H2;3*1,3-4H2,2H3; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDSEWOJLUGPJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)COCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36OSn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434388 | |
Record name | Stannane, tributyl[(phenylmethoxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66222-28-4 | |
Record name | Stannane, tributyl[(phenylmethoxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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